molecular formula C10H9F3O2 B2987298 2-Methyl-4-(trifluoromethyl)phenylacetic acid CAS No. 1214373-27-9

2-Methyl-4-(trifluoromethyl)phenylacetic acid

Katalognummer B2987298
CAS-Nummer: 1214373-27-9
Molekulargewicht: 218.175
InChI-Schlüssel: RMIIRWBAEWOUDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Methyl-4-(trifluoromethyl)phenylacetic acid” is a chemical compound with the linear formula CF3C6H4CH2CO2H . It has a molecular weight of 204.15 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring with a trifluoromethyl group (CF3) and a methyl group (CH3) attached to it. This is further connected to an acetic acid group (CH2CO2H) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(trifluoromethyl)phenylacetic acid” include a melting point of 100-102 °C (lit.) . It has a molar refractivity of 42.9±0.4 cm^3, a polar surface area of 40 Å^2, and a molar volume of 155.3±5.0 cm^3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Antithrombotics

This compound has been utilized in the synthesis of potential antithrombotic agents, which are medications that help prevent blood clots. These agents can be crucial in the treatment and prevention of thrombosis-related conditions such as stroke and myocardial infarction .

Lipoxygenase Inhibitors

It has also been used in creating lipoxygenase inhibitors. Lipoxygenases are enzymes that play a significant role in the metabolism of arachidonic acid to various bioactive lipid mediators. Inhibitors of lipoxygenase could be beneficial in treating inflammatory diseases .

PPARγ/δ Dual Agonists Synthesis

The compound serves as an intermediate in synthesizing PPARγ/δ dual agonists through solid-phase parallel synthesis. These agonists are investigated for their potential therapeutic effects on metabolic disorders such as obesity and diabetes .

Human A2B Adenosine Receptor Antagonists

It is used to prepare heterocyclic xanthine derivatives that act as highly potent and selective human A2B adenosine receptor antagonists, which have implications in treating diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Safety and Hazards

“2-Methyl-4-(trifluoromethyl)phenylacetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name

2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-4-8(10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIIRWBAEWOUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethyl)phenylacetic acid

CAS RN

1214373-27-9
Record name 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.